4-Chlorobenzonitrile

Catalog No.
S772839
CAS No.
623-03-0
M.F
C7H4ClN
M. Wt
137.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzonitrile

CAS Number

623-03-0

Product Name

4-Chlorobenzonitrile

IUPAC Name

4-chlorobenzonitrile

Molecular Formula

C7H4ClN

Molecular Weight

137.56 g/mol

InChI

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H

InChI Key

GJNGXPDXRVXSEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)Cl

Canonical SMILES

C1=CC(=CC=C1C#N)Cl

Precursor for Amides

4-Chlorobenzonitrile serves as a valuable building block for the synthesis of amides, which are important functional groups found in many organic molecules, including pharmaceuticals, agrochemicals, and polymers. This conversion is achieved through various reactions, such as nucleophilic substitution and acylation reactions. For instance, 4-chlorobenzonitrile can be reacted with ammonia to form 4-cyanobenzamide, a key intermediate in the production of certain anticonvulsant medications [].

Intermediate for Dyes and Pharmaceuticals

4-Chlorobenzonitrile plays a crucial role as an intermediate in the synthesis of various dyes and pharmaceuticals. Its reactive nature allows it to participate in numerous chemical transformations, leading to the formation of complex molecules with desired properties. For example, it can be used to synthesize the red pigment quinacridone, used in high-performance plastics and paints []. Additionally, it serves as a starting material for the production of several active pharmaceutical ingredients (APIs), including the anti-inflammatory drug diclofenac [].

Research in Medicinal Chemistry

Beyond its role as a synthetic precursor, 4-chlorobenzonitrile has also been explored in medicinal chemistry research. Studies have investigated its potential for various therapeutic applications, including its anti-cancer and anti-microbial properties [, ]. However, it's important to note that these are preliminary findings, and further research is needed to determine its effectiveness and safety in humans.

Origin and Significance:

4-Chlorobenzonitrile is one of three isomers of chlorobenzonitrile. It's produced industrially through the ammoxidation of 4-chlorotoluene [1]. This process involves reacting the toluene derivative with ammonia and oxygen at high temperatures. The compound holds significance as a precursor in the production of various pigments, particularly those belonging to the azo dye class [2].

[1] Reference

Wikipedia. 4-Chlorobenzonitrile [Online]. Available:

[2] Reference

Not yet assigned (Information not found in readily available scientific sources about specific use in azo dye production)

While 4-Chlorobenzonitrile has industrial applications, its presence in scientific literature is scarce. Most research involving chlorobenzonitriles focuses on other isomers or explores alternative nitrile compounds.


Molecular Structure Analysis

4-Chlorobenzonitrile possesses a relatively simple structure. It consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) substituted with a chlorine atom at the fourth position (para position) and a nitrile group (carbon-nitrogen triple bond) attached to the first carbon (ortho position) of the benzene ring [1]. This structure influences its chemical properties like reactivity and solubility.

Key Features:

  • Aromatic character: The presence of the benzene ring grants aromatic stability, making it less reactive towards addition reactions compared to aliphatic compounds.
  • Polar functional groups: The chlorine atom and the nitrile group are electron-withdrawing, affecting the electronic distribution within the molecule.

Chemical Reactions Analysis

Synthesis:

As mentioned earlier, the primary industrial synthesis route for 4-Chlorobenzonitrile involves the ammoxidation of 4-chlorotoluene [1].

C4H9Cl + NH3 + O2 -> C7H4ClN + H2O (Balanced Equation)

Limited data on further reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 97 °C [1]
  • Boiling Point: 223 °C [1]
  • Solubility: Data on specific solubility is limited, but due to the presence of both a polar and a non-polar group, it's expected to have some solubility in organic solvents with moderate polarity.
  • Stability: Information on specific stability is lacking in scientific sources. However, the presence of the aromatic ring suggests some stability towards heat and light.

Physical Description

OtherSolid

XLogP3

2.6

Boiling Point

223.0 °C

LogP

2.47 (LogP)

Melting Point

95.0 °C

UNII

4Z0HGP3A8A

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (40.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (39.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (19.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.72%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (19.21%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (78.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

623-03-0

Wikipedia

4-chlorobenzonitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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